

A Comparative Analysis of Binding Affinity: 4-Azidophlorizin versus Phlorizin

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Compound of Interest

Compound Name: 4-Azidophlorizin

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In the landscape of molecular probes for studying glucose transport, both phlorizin and its derivative, **4-Azidophlorizin**, serve as critical tools for researchers. While phlorizin is a well-established competitive inhibitor of sodium-glucose cotransporters (SGLTs), **4-Azidophlorizin** offers the additional functionality of being a photoaffinity label. This guide provides a detailed comparison of the binding affinities of these two compounds to their primary targets, SGLT1 and SGLT2, supported by experimental data and protocols.

Quantitative Comparison of Binding Affinity

The binding affinities of **4-Azidophlorizin** and phlorizin have been determined using various experimental models. The following table summarizes the key inhibition constants (K_i) and half-maximal inhibitory concentrations (IC_{50}) reported in the literature. A lower K_i or IC_{50} value indicates a higher binding affinity.

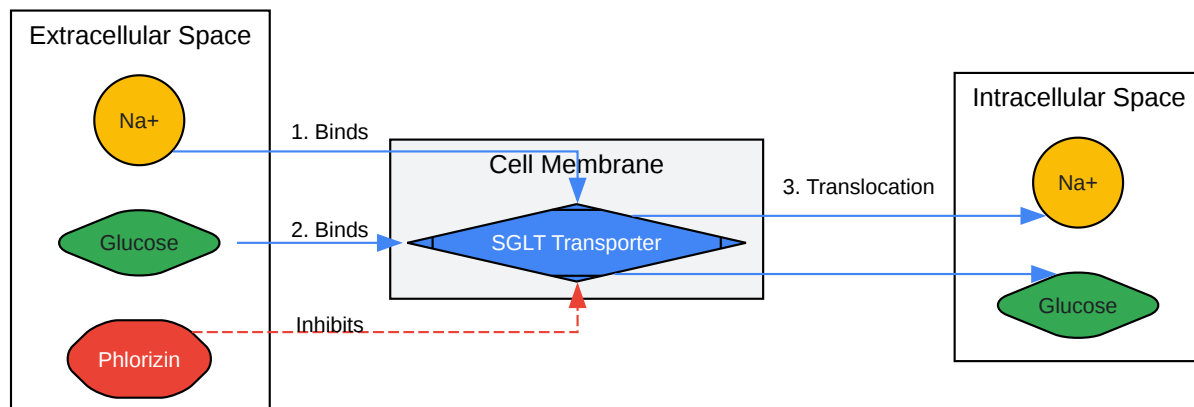
Compound	Target	Species/System	Binding Constant	Value (nM)
Phlorizin	hSGLT1	Human	K _i	300[1]
hSGLT2	Human	K _i	39[1]	
hSGLT1	Human	K _i	140[2]	
hSGLT2	Human	K _i	12[2]	
hSGLT1	Human	IC ₅₀	290[2]	
hSGLT2	Human	IC ₅₀	21[2]	
4-Azidophlorizin	SGLT	Rat Kidney Vesicles	K _i , K' _d , K'' _i	3200-5200[3]
SGLT	Rabbit Intestinal/Kidney Vesicles	K _i	~15-20x higher than in rat[3]	

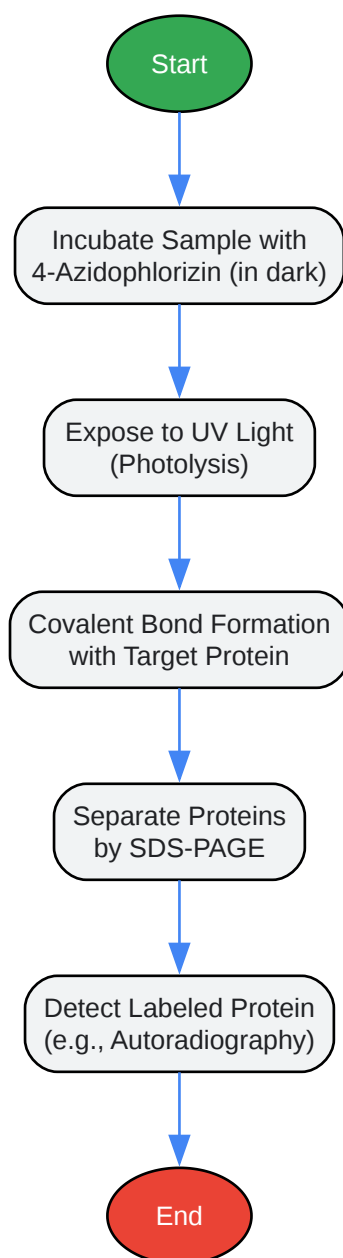
hSGLT refers to human sodium-glucose cotransporter. K'_d refers to the dissociation constant. K''_i refers to the constant for fully-competitive inhibition of specific [³H]phlorizin binding.

The data indicates that phlorizin generally exhibits a higher affinity for SGLT2 over SGLT1.[1][2] In rat kidney vesicles, **4-Azidophlorizin** was found to have a binding affinity nearly identical to that of phlorizin.[3] However, in rabbit-derived vesicles, its affinity was noted to be significantly lower.[3]

Mechanism of Action and Inhibition

Phlorizin and its analogs act as competitive inhibitors of SGLTs.[1] The glucose moiety of phlorizin binds to the glucose-binding site on the transporter, while the aglycone portion, phloretin, interacts with an adjacent site.[4] This binding action physically occludes the transporter, preventing the translocation of glucose.





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